Sorbitol-6-phosphate

Übersicht

Beschreibung

Sorbitol-6-phosphate is a phosphorylated derivative of sorbitol, a sugar alcohol. It plays a crucial role in the metabolic pathways of various organisms, particularly in plants where it is involved in the synthesis of sorbitol. This compound is synthesized from glucose-6-phosphate and is a key intermediate in the sorbitol biosynthesis pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sorbitol-6-phosphate can be synthesized through the enzymatic reduction of glucose-6-phosphate using this compound dehydrogenase. This enzyme catalyzes the conversion of glucose-6-phosphate to this compound in the presence of NADPH as a cofactor .

Industrial Production Methods: In industrial settings, this compound is typically produced through biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes for its synthesis. These processes are optimized for high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form fructose-6-phosphate.

Hydrolysis: this compound can be hydrolyzed by this compound phosphatase to produce sorbitol and inorganic phosphate.

Common Reagents and Conditions:

Oxidation: NAD+ is commonly used as a cofactor in the oxidation of this compound to fructose-6-phosphate.

Hydrolysis: The hydrolysis reaction requires water and is catalyzed by this compound phosphatase.

Major Products:

Oxidation: Fructose-6-phosphate.

Hydrolysis: Sorbitol and inorganic phosphate.

Wissenschaftliche Forschungsanwendungen

Role in Plant Metabolism

Sorbitol-6-phosphate is synthesized from glucose-6-phosphate through the action of this compound dehydrogenase (S6PDH), a key enzyme in sorbitol metabolism. This compound serves as a critical photosynthate and storage carbohydrate in many plants, particularly those in the Rosaceae family, such as apples and peaches. The conversion of glucose-6-phosphate to this compound is essential for the synthesis of sorbitol, which functions in osmotic regulation and stress response.

Enzymatic Characteristics

The optimal pH for the oxidation of this compound by S6PDH is around 9.8, with significant activity observed between pH 7 and 9 for glucose-6-phosphate reduction. The enzyme exhibits a higher catalytic capacity towards glucose-6-phosphate compared to this compound, indicating its primary role in sorbitol synthesis during photosynthesis in Rosaceae species .

Table 1: Enzymatic Properties of this compound Dehydrogenase

| Substrate | K_m (mM) | Optimal pH | Maximum Activity |

|---|---|---|---|

| This compound | 2.22 | 9.8 | High |

| Glucose-6-phosphate | 11.6 | 7 - 9 | Higher |

| NADP | 13.5 | - | - |

| NADPH | 1.61 | - | - |

Stress Response Mechanism

Sorbitol plays a crucial role in plant responses to abiotic stresses such as salinity and drought. The accumulation of sorbitol aids in osmotic adjustment, allowing plants to maintain turgor pressure under stressful conditions. Research indicates that transgenic plants overexpressing S6PDH show enhanced resistance to salinity stress, suggesting potential applications in agricultural biotechnology for developing stress-resistant crop varieties .

Case Study: Transgenic Research

A study involving the transformation of the apple S6PDH gene into tobacco demonstrated improved stress tolerance under saline conditions. The transgenic plants exhibited higher levels of sorbitol accumulation without adverse growth effects, highlighting the potential for enhancing crop resilience through genetic engineering .

Applications in Food Science

In addition to its agricultural significance, this compound has implications in food science, particularly concerning fruit quality and preservation. The compound's role in regulating sugar levels can affect the sweetness and shelf life of fruits.

Fruit Development Studies

Research on strawberry fruit development revealed that sorbitol metabolism is closely linked to auxin-regulated processes during fruit maturation. Enhanced activity of this compound dehydrogenase was observed at specific developmental stages, suggesting that manipulating this pathway could improve fruit quality and yield .

Table 2: Sorbitol Metabolism During Fruit Development

| Fruit Type | Development Stage | S6PDH Activity |

|---|---|---|

| Strawberry | 5 - 10 days after pollination | Increased |

| Apple | Mature fruit | High |

| Peach | Ripening | Elevated |

Future Perspectives

The ongoing research into the evolutionary dynamics and functional characterization of S6PDH across various plant lineages emphasizes the need for further studies on sorbitol metabolism. Understanding the genetic regulation and enzymatic properties of this compound can lead to innovative strategies for improving plant resilience and fruit quality.

Wirkmechanismus

Sorbitol-6-phosphate exerts its effects primarily through its role as an intermediate in the sorbitol biosynthesis pathway. The enzyme this compound dehydrogenase catalyzes the reduction of glucose-6-phosphate to this compound in the presence of NADPH. This reaction is crucial for the synthesis of sorbitol, which serves as an important osmoprotectant in plants . The molecular targets involved in this pathway include glucose-6-phosphate and NADPH .

Vergleich Mit ähnlichen Verbindungen

Mannitol-6-phosphate: Similar to sorbitol-6-phosphate, mannitol-6-phosphate is a phosphorylated sugar alcohol involved in the mannitol biosynthesis pathway.

Fructose-6-phosphate: This compound is an intermediate in the glycolysis pathway and can be formed from the oxidation of this compound.

Glucose-6-phosphate: The precursor to this compound in the sorbitol biosynthesis pathway.

Uniqueness: this compound is unique in its specific role in the sorbitol biosynthesis pathway, particularly in plants where it contributes to osmoprotection under stress conditions . Its synthesis and metabolism are tightly regulated, making it a critical component in plant physiology .

Biologische Aktivität

Sorbitol-6-phosphate (S6P) is a significant metabolite in plant biology, particularly within the Rosaceae family, where it plays a crucial role in sorbitol synthesis. This article delves into the biological activity of S6P, focusing on its enzymatic pathways, physiological roles, and implications for plant stress responses.

Enzymatic Role and Mechanism

This compound dehydrogenase (S6PDH) is the key enzyme responsible for the conversion of glucose-6-phosphate to this compound and vice versa. The activity of S6PDH has been characterized in various studies, revealing important kinetic parameters:

| Substrate | K_m (mM) | Optimal pH |

|---|---|---|

| This compound | 2.22 | 9.8 |

| Glucose-6-phosphate | 11.6 | 9.5 |

| NADP+ | 13.5 | - |

| NADPH | 1.61 | - |

These findings indicate that S6PDH exhibits higher catalytic efficiency towards this compound compared to glucose-6-phosphate, with optimal activity occurring at alkaline pH levels .

Physiological Importance

Sorbitol serves as a critical osmoprotectant in plants, particularly under abiotic stress conditions such as salinity and drought. The synthesis of sorbitol via S6PDH is essential for maintaining cellular turgor and protecting cellular structures from osmotic stress. In rice (Oryza sativa), for instance, S6PDH activity has been linked to enhanced tolerance against salinity stress, suggesting its role in adaptive mechanisms during environmental challenges .

Case Study: Transgenic Studies

Research involving transgenic tobacco plants expressing the apple S6PDH gene (Stpd1) demonstrated that increased sorbitol accumulation correlates with improved stress resistance. However, excessive accumulation beyond certain thresholds led to growth disorders, highlighting the delicate balance required for optimal physiological function .

Molecular Characterization

The molecular structure of S6PDH has been explored through homology modeling and molecular docking studies, which have provided insights into substrate binding and enzyme mechanism. The enzyme's active site has been characterized to facilitate its interaction with both glucose-6-phosphate and this compound, underscoring its dual functionality .

Sorbitol Accumulation and Plant Health

The accumulation of sorbitol in plants varies significantly among species within the Rosaceae family. For example:

| Species | Sorbitol Concentration (μmol/g FW) | Growth Impact |

|---|---|---|

| Peach | >100 | Tolerates high concentrations |

| Tobacco | <20 | Excessive levels lead to growth disorders |

This data illustrates that while some species can thrive with high sorbitol levels, others may experience detrimental effects when sorbitol accumulation exceeds specific limits .

Eigenschaften

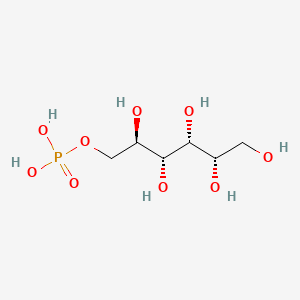

IUPAC Name |

2,3,4,5,6-pentahydroxyhexyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACTWZZMVMUKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864641 | |

| Record name | 1-O-Phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sorbitol-6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13270-18-3, 20479-58-7 | |

| Record name | 1-O-Phosphonohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitol-6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.